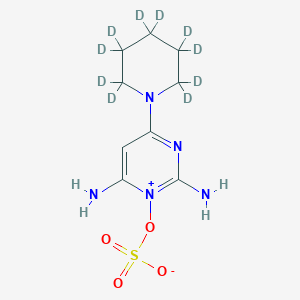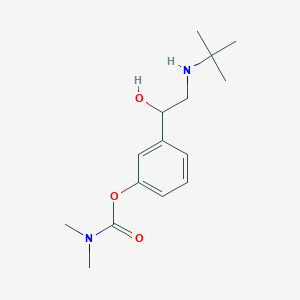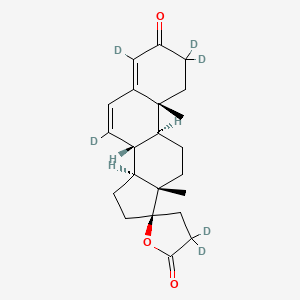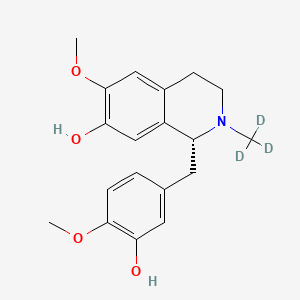
(R)-Reticuline-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Reticuline-d3 is a deuterated form of ®-Reticuline, an important intermediate in the biosynthesis of many alkaloids. This compound is often used in scientific research to study the metabolic pathways and mechanisms of action of alkaloids. The deuterium atoms in ®-Reticuline-d3 make it a valuable tool for tracing and analyzing biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Reticuline-d3 typically involves the incorporation of deuterium atoms into the ®-Reticuline molecule. One common method is the catalytic hydrogenation of ®-Reticuline using deuterium gas. This process requires specific catalysts and reaction conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Reticuline-d3 involves large-scale synthesis using optimized reaction conditions and catalysts. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
®-Reticuline-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Reticuline-d3 can produce ®-Reticuline-d3 N-oxide, while reduction can yield ®-Reticuline-d3 alcohol.
Scientific Research Applications
®-Reticuline-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies of alkaloid biosynthesis and metabolism.
Biology: Helps in understanding the metabolic pathways of alkaloids in plants and animals.
Medicine: Used in the development of new drugs and therapies targeting alkaloid pathways.
Industry: Employed in the production of deuterated compounds for various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-Reticuline-d3 involves its incorporation into metabolic pathways where it acts as a precursor to various alkaloids. The deuterium atoms in ®-Reticuline-d3 allow researchers to trace its metabolic fate and identify the enzymes and pathways involved. This information is crucial for understanding the biosynthesis of alkaloids and developing new therapeutic strategies.
Comparison with Similar Compounds
®-Reticuline-d3 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds. Some similar compounds include:
®-Reticuline: The non-deuterated form of ®-Reticuline-d3.
(S)-Reticuline: The enantiomer of ®-Reticuline.
®-Norreticuline: A related compound with a similar structure but lacking one methyl group.
The uniqueness of ®-Reticuline-d3 lies in its ability to act as a tracer in metabolic studies, providing valuable insights into the biosynthesis and metabolism of alkaloids.
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1/i1D3 |
InChI Key |
BHLYRWXGMIUIHG-DDOHFVCQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


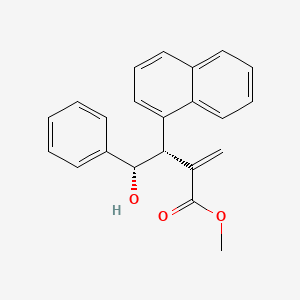
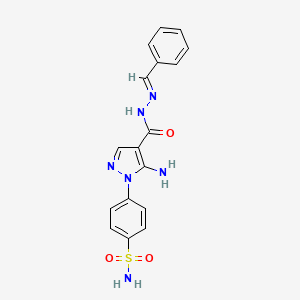
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)


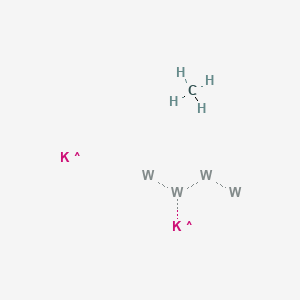

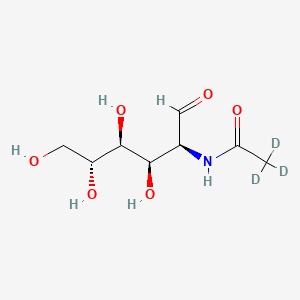
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
